molecular formula C8H14Cl2N2 B2596737 (1S)-1-(2-Methylpyridin-3-yl)ethanamine;dihydrochloride CAS No. 2460739-25-5

(1S)-1-(2-Methylpyridin-3-yl)ethanamine;dihydrochloride

Cat. No. B2596737
CAS RN: 2460739-25-5
M. Wt: 209.11
InChI Key: IEJFBVPCJOVGAU-ILKKLZGPSA-N
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Description

(1S)-1-(2-Methylpyridin-3-yl)ethanamine;dihydrochloride, also known as MPEP, is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). It has gained significant attention in scientific research due to its potential therapeutic applications in treating various neurological disorders.

Scientific Research Applications

(1S)-1-(2-Methylpyridin-3-yl)ethanamine;dihydrochloride has been extensively studied for its potential therapeutic applications in treating various neurological disorders, including Parkinson's disease, schizophrenia, anxiety, depression, and addiction. In Parkinson's disease, this compound has been shown to reduce the motor symptoms by modulating the glutamatergic signaling pathway. In schizophrenia, this compound has been shown to improve the cognitive impairments by modulating the mGluR5 signaling pathway. In anxiety and depression, this compound has been shown to reduce the symptoms by modulating the glutamatergic and GABAergic signaling pathways. In addiction, this compound has been shown to reduce the drug-seeking behavior by modulating the dopamine signaling pathway.

Mechanism of Action

(1S)-1-(2-Methylpyridin-3-yl)ethanamine;dihydrochloride acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. This compound binds to the allosteric site of mGluR5 and inhibits the receptor activation by glutamate. This results in the modulation of various signaling pathways, including the glutamatergic, GABAergic, and dopamine signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological effects in the central nervous system. It has been shown to reduce the glutamate release, increase the GABA release, and reduce the dopamine release. It has also been shown to modulate the synaptic plasticity, neuroinflammation, and oxidative stress.

Advantages and Limitations for Lab Experiments

(1S)-1-(2-Methylpyridin-3-yl)ethanamine;dihydrochloride has several advantages for lab experiments, including its high selectivity and potency, its availability as a commercial product, and its ability to cross the blood-brain barrier. However, this compound also has some limitations, including its potential off-target effects, its potential toxicity at high doses, and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the research on (1S)-1-(2-Methylpyridin-3-yl)ethanamine;dihydrochloride, including the development of more selective and potent mGluR5 antagonists, the investigation of the long-term effects of this compound on the central nervous system, the exploration of the potential therapeutic applications of this compound in other neurological disorders, and the optimization of the dosing and administration of this compound in clinical trials.
In conclusion, this compound is a selective antagonist of mGluR5 that has gained significant attention in scientific research due to its potential therapeutic applications in treating various neurological disorders. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.

Synthesis Methods

The synthesis of (1S)-1-(2-Methylpyridin-3-yl)ethanamine;dihydrochloride involves the reaction of 2-methylpyridine-3-carboxaldehyde with (S)-(-)-1-phenylethylamine in the presence of a reducing agent, followed by the reaction with hydrochloric acid to form the dihydrochloride salt of this compound. The purity of the compound can be increased by recrystallization using a suitable solvent.

properties

IUPAC Name

(1S)-1-(2-methylpyridin-3-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-6(9)8-4-3-5-10-7(8)2;;/h3-6H,9H2,1-2H3;2*1H/t6-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJFBVPCJOVGAU-ILKKLZGPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(C)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=N1)[C@H](C)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2460739-25-5
Record name (1S)-1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride
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